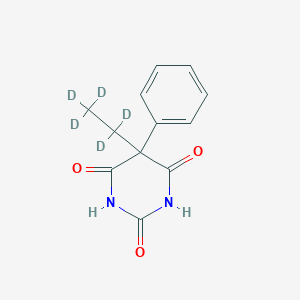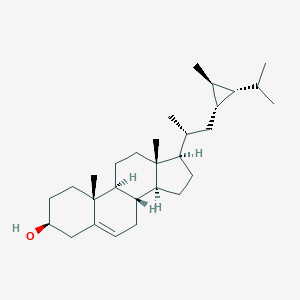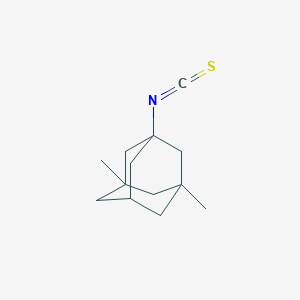
N-(2-Nitro-4-isothiocyanophenyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Nitro-4-isothiocyanophenyl)imidazole (NITP) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique properties, which make it useful for a variety of research purposes. In
Mecanismo De Acción
The mechanism of action of N-(2-Nitro-4-isothiocyanophenyl)imidazole involves the covalent modification of PKC by the isothiocyanate group of the compound. This modification results in the activation of PKC and subsequent phosphorylation of downstream targets. The fluorescent properties of this compound allow for the real-time monitoring of PKC activity in live cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cell viability and function at concentrations used for research purposes. However, it is important to note that the long-term effects of this compound exposure have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(2-Nitro-4-isothiocyanophenyl)imidazole as a fluorescent probe for the detection of PKC activity offers several advantages over traditional methods. This compound allows for the real-time monitoring of PKC activity in live cells, which provides more accurate and detailed information about the kinetics of PKC activation. However, the use of this compound is limited to the detection of PKC activity and cannot be used to monitor other signaling pathways.
Direcciones Futuras
Future research on N-(2-Nitro-4-isothiocyanophenyl)imidazole could focus on the development of new fluorescent probes for the detection of other signaling pathways. Additionally, the long-term effects of this compound exposure should be studied to ensure its safety for use in scientific research. Further optimization of the synthesis method could also improve the yield and purity of the compound. Finally, the use of this compound in vivo should be explored to determine its potential applications in animal models of disease.
Métodos De Síntesis
The synthesis of N-(2-Nitro-4-isothiocyanophenyl)imidazole involves the reaction of 2-nitro-4-isothiocyanatophenol with imidazole in the presence of a base. This reaction results in the formation of this compound as a yellow crystalline solid. The synthesis of this compound has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(2-Nitro-4-isothiocyanophenyl)imidazole has been used extensively in scientific research as a fluorescent probe for the detection of protein kinase activity. This compound is particularly useful for the detection of protein kinase C (PKC) activity, which plays a critical role in a variety of cellular processes. This compound has also been used as a tool for the study of intracellular signaling pathways and has been shown to be useful for the detection of protein-protein interactions.
Propiedades
Número CAS |
130482-32-5 |
|---|---|
Fórmula molecular |
C10H6N4O2S |
Peso molecular |
246.25 g/mol |
Nombre IUPAC |
1-(4-isothiocyanato-2-nitrophenyl)imidazole |
InChI |
InChI=1S/C10H6N4O2S/c15-14(16)10-5-8(12-7-17)1-2-9(10)13-4-3-11-6-13/h1-6H |
Clave InChI |
GFXQUCWFEPCALC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])N2C=CN=C2 |
SMILES canónico |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])N2C=CN=C2 |
Otros números CAS |
130482-32-5 |
Sinónimos |
N-(2-nitro-4-isothiocyanophenyl)imidazole NIPI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)


![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)